molecular formula C5H10NNaO2S2 B13786139 Sodium bis(2-hydroxyethyl)dithiocarbamate CAS No. 2801-04-9

Sodium bis(2-hydroxyethyl)dithiocarbamate

Cat. No.: B13786139
CAS No.: 2801-04-9
M. Wt: 203.3 g/mol
InChI Key: QUYHMLCZZRISNN-UHFFFAOYSA-M
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Description

Sodium bis(2-hydroxyethyl)dithiocarbamate is an organosulfur compound belonging to the dithiocarbamate family. These compounds are characterized by the presence of sulfur atoms replacing oxygen atoms in the carbamate structure. This compound is widely used in various industrial and scientific applications due to its unique chemical properties, particularly its ability to form stable complexes with transition metals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium bis(2-hydroxyethyl)dithiocarbamate is typically synthesized by reacting primary or secondary amines with carbon disulfide under alkaline conditions. The general reaction involves the following steps:

  • Reaction of amine with carbon disulfide:

    R2NH+CS2R2NCS2HR_2NH + CS_2 \rightarrow R_2NCS_2H R2​NH+CS2​→R2​NCS2​H

  • Neutralization with sodium hydroxide:

    R2NCS2H+NaOHR2NCS2Na+H2OR_2NCS_2H + NaOH \rightarrow R_2NCS_2Na + H_2O R2​NCS2​H+NaOH→R2​NCS2​Na+H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of carbon disulfide to a solution of the amine in the presence of sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Sodium bis(2-hydroxyethyl)dithiocarbamate undergoes various chemical reactions, including:

  • Oxidation: It can be oxidized to form thiuram disulfides.

    2R2NCS2[R2NC(S)S]2+2e2 R_2NCS_2^- \rightarrow [R_2NC(S)S]_2 + 2e^- 2R2​NCS2−​→[R2​NC(S)S]2​+2e−

  • Substitution: It readily undergoes S-alkylation to form S-alkyl dithiocarbamates.

    (CH3)2NCS2Na+(CH3O)2SO2(CH3)2NC(S)SCH3+Na[CH3OSO3](CH_3)_2NCS_2Na + (CH_3O)_2SO_2 \rightarrow (CH_3)_2NC(S)SCH_3 + Na[CH_3OSO_3] (CH3​)2​NCS2​Na+(CH3​O)2​SO2​→(CH3​)2​NC(S)SCH3​+Na[CH3​OSO3​]

Common Reagents and Conditions:

  • Oxidizing agents: Such as hydrogen peroxide or iodine.
  • Alkylating agents: Such as methyl iodide or dimethyl sulfate.

Major Products:

Scientific Research Applications

Sodium bis(2-hydroxyethyl)dithiocarbamate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of sodium bis(2-hydroxyethyl)dithiocarbamate involves its strong metal-binding capacity. It acts as an enzyme inhibitor by binding to the catalytic and regulatory thiol groups of cytoplasmic constituents. This binding disrupts the normal function of enzymes, leading to inhibition of their activity. The compound’s ability to chelate metals such as copper, iron, and zinc is central to its biological and industrial applications .

Comparison with Similar Compounds

  • Sodium diethyldithiocarbamate
  • Zinc bis(dithiocarbamate)
  • Manganese bis(dithiocarbamate)

Comparison: Sodium bis(2-hydroxyethyl)dithiocarbamate is unique due to its bis(2-hydroxyethyl) substituents, which enhance its solubility in water and its ability to form stable complexes with a wide range of metals. This makes it particularly useful in applications requiring high solubility and strong metal-binding properties .

Properties

CAS No.

2801-04-9

Molecular Formula

C5H10NNaO2S2

Molecular Weight

203.3 g/mol

IUPAC Name

sodium;N,N-bis(2-hydroxyethyl)carbamodithioate

InChI

InChI=1S/C5H11NO2S2.Na/c7-3-1-6(2-4-8)5(9)10;/h7-8H,1-4H2,(H,9,10);/q;+1/p-1

InChI Key

QUYHMLCZZRISNN-UHFFFAOYSA-M

Canonical SMILES

C(CO)N(CCO)C(=S)[S-].[Na+]

Origin of Product

United States

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